1-(4-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
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Overview
Description
1-(4-methylbenzyl)-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, commonly known as MP-10, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. MP-10 has been of great interest to the scientific community due to its potential therapeutic applications in the treatment of pain and addiction.
Mechanism of Action
The mechanism of action of MP-10 involves its binding to the μ-opioid receptor, which is located on the surface of neurons in the brain and spinal cord. This binding activates the receptor, leading to the inhibition of neurotransmitter release and the modulation of neuronal excitability. The net effect of this process is the reduction of pain perception and the production of a sense of euphoria.
Biochemical and Physiological Effects:
MP-10 produces a range of biochemical and physiological effects that are similar to those of traditional opioids. These effects include analgesia, sedation, respiratory depression, and constipation. However, MP-10 has been found to produce these effects at much lower doses than traditional opioids, making it a potentially safer and more effective alternative.
Advantages and Limitations for Lab Experiments
MP-10 has several advantages for use in lab experiments. It is a highly potent and selective agonist of the μ-opioid receptor, making it an ideal tool for studying the mechanisms of opioid receptor activation and signaling. Additionally, its low toxicity and lack of adverse side effects make it a safer alternative to traditional opioids for use in animal models. However, one limitation of MP-10 is its high cost, which may limit its use in some research settings.
Future Directions
There are several potential future directions for research on MP-10. One area of interest is the development of novel analgesics and addiction treatments based on the structure of MP-10. Another potential direction is the study of the molecular mechanisms underlying the selectivity and potency of MP-10 for the μ-opioid receptor. Additionally, there is a need for further research on the long-term safety and efficacy of MP-10 in animal models and human clinical trials.
Synthesis Methods
The synthesis of MP-10 involves a multi-step process that begins with the reaction of 4-methylbenzyl chloride and 3-pyridinemethanol to form 1-(4-methylbenzyl)-3-pyridinemethanol. This intermediate is then converted to 1-(4-methylbenzyl)-3-pyridinemethanamine by reacting it with hydrogen chloride. The final step involves the reaction of 1-(4-methylbenzyl)-3-pyridinemethanamine with 4-piperidone hydrochloride to form MP-10.
Scientific Research Applications
MP-10 has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. It has been shown to be a highly potent and selective agonist of the μ-opioid receptor, which is the primary target for most clinically used opioids. MP-10 has been found to produce strong analgesic effects in animal models of acute and chronic pain, without producing the adverse side effects associated with traditional opioids such as respiratory depression and constipation.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-4-6-17(7-5-16)15-23-11-8-19(9-12-23)20(24)22-14-18-3-2-10-21-13-18/h2-7,10,13,19H,8-9,11-12,14-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWKMKOVVKGWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
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